REACTION_CXSMILES
|
[C:1]([C:3]([CH3:13])([CH3:12])[CH2:4][CH2:5][Si:6]([CH3:11])([O:9][CH3:10])[O:7][CH3:8])#[N:2].N.[H][H]>[Ni]>[NH2:2][CH2:1][C:3]([CH3:13])([CH3:12])[CH2:4][CH2:5][Si:6]([CH3:11])([O:9][CH3:10])[O:7][CH3:8]
|
Name
|
3-cyano-3-methylbutylmethyldimethoxysilane
|
Quantity
|
631 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC[Si](OC)(OC)C)(C)C
|
Type
|
CUSTOM
|
Details
|
To a 1-liter, high-pressure, stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled
|
Type
|
CUSTOM
|
Details
|
the product was collected
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CC[Si](OC)(OC)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 95.9% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |